molecular formula C4H5ClO2 B176443 2-oxobutanoyl Chloride CAS No. 17118-74-0

2-oxobutanoyl Chloride

Cat. No.: B176443
CAS No.: 17118-74-0
M. Wt: 120.53 g/mol
InChI Key: GUGQQGROXHPINL-UHFFFAOYSA-N
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Description

2-oxobutanoyl Chloride, also known as this compound, is an organic compound with the molecular formula C4H5ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is a derivative of butanoic acid and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-oxobutanoyl Chloride, can be synthesized through the chlorination of butanoic acid using thionyl chloride. The reaction involves heating thionyl chloride to reflux in a reactor and then adding butanoic acid dropwise over approximately 4 hours. The mixture is then refluxed for an additional hour. The crude product is collected by atmospheric distillation, and further distillation yields the final product .

Industrial Production Methods: The industrial production of butanoyl chloride, 2-oxo-, follows a similar method to the laboratory synthesis. The process involves the chlorination of butanoic acid with thionyl chloride, followed by distillation to purify the product. This method is efficient and widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions: 2-oxobutanoyl Chloride, undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with alcohols, amines, and water. These reactions are typical for acyl chlorides and involve the replacement of the chlorine atom with other nucleophiles .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2-oxobutanoyl Chloride, can be compared with other acyl chlorides such as ethanoyl chloride, propanoyl chloride, and benzoyl chloride. These compounds share similar reactivity patterns due to the presence of the acyl chloride functional group. butanoyl chloride, 2-oxo-, is unique due to its specific structure and the presence of an additional carbonyl group, which influences its reactivity and applications .

Comparison with Similar Compounds

2-oxobutanoyl Chloride, stands out due to its unique structure and the presence of an additional carbonyl group, which makes it a valuable compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

2-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-3(6)4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQQGROXHPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451561
Record name Butanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17118-74-0
Record name Butanoyl chloride, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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